molecular formula C5H6ClNOS B2831554 (2-Chloro-4-methylthiazol-5-yl)methanol CAS No. 344243-30-7

(2-Chloro-4-methylthiazol-5-yl)methanol

Cat. No.: B2831554
CAS No.: 344243-30-7
M. Wt: 163.62
InChI Key: GXRVZGYSUWUAAK-UHFFFAOYSA-N
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Description

(2-Chloro-4-methylthiazol-5-yl)methanol: is an organic compound with the molecular formula C5H6ClNOS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylthiazol-5-yl)methanol typically involves the chlorination of 4-methylthiazole followed by a reaction with formaldehyde. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is followed by purification steps, including distillation and crystallization, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Chloro-4-methylthiazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium azide or thiourea can be employed under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of (2-Chloro-4-methylthiazol-5-yl)aldehyde or (2-Chloro-4-methylthiazol-5-yl)carboxylic acid.

    Reduction: Formation of this compound or (2-Chloro-4-methylthiazol-5-yl)amine.

    Substitution: Formation of (2-Amino-4-methylthiazol-5-yl)methanol or (2-Thio-4-methylthiazol-5-yl)methanol.

Scientific Research Applications

Chemistry: (2-Chloro-4-methylthiazol-5-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. It is of particular interest in the development of drugs targeting specific enzymes or receptors.

Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

  • (4-Chlorophenyl)(4-methylthiazol-2-yl)methanone
  • (2-Bromo-4-methylthiazol-5-yl)methanol
  • (4-Chlorophenyl)(1H-imidazol-2-yl)methanone

Comparison: (2-Chloro-4-methylthiazol-5-yl)methanol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions

Properties

IUPAC Name

(2-chloro-4-methyl-1,3-thiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNOS/c1-3-4(2-8)9-5(6)7-3/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRVZGYSUWUAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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